molecular formula C23H27N3O3S B2437570 N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1049435-75-7

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2437570
CAS No.: 1049435-75-7
M. Wt: 425.55
InChI Key: VAOPDNIDNIXHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a chemical compound of significant interest in pharmacological research, particularly in the development of receptor-specific ligands. This molecule features a naphthalene-sulfonamide group linked to a 4-(4-methoxyphenyl)piperazine moiety via an ethyl chain, a structural motif common in compounds targeting neurological and inflammatory pathways. Compounds with similar naphthalene-sulfonamide and aryl-piperazine structures have been investigated as high-affinity, selective ligands for various neurotransmitter receptors, including dopamine and serotonin receptor subtypes, which are critical targets in neuroscience . Furthermore, structural analogs containing the sulfonamide group have demonstrated potent anti-inflammatory activity by effectively inhibiting the production of key pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, suggesting potential applications in researching inflammatory conditions like acute lung injury (ALI) and ulcerative colitis (UC) . The integration of these two pharmacophores makes this compound a valuable tool for researchers exploring new therapeutic strategies for central nervous system disorders and inflammatory diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOPDNIDNIXHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine core is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 1-bromo-4-methoxybenzene with piperazine in the presence of a palladium catalyst. Alternatively, Ullmann coupling under basic conditions using copper(I) iodide and 1,10-phenanthroline achieves moderate yields.

Example Protocol

  • Combine piperazine (10 mmol), 1-bromo-4-methoxybenzene (12 mmol), CuI (0.5 mmol), and K₃PO₄ (20 mmol) in dimethylformamide (DMF).
  • Heat at 110°C for 24 hours under nitrogen.
  • Purify via column chromatography (ethyl acetate:hexane, 3:7) to yield 4-(4-methoxyphenyl)piperazine (68% yield).

Preparation of Naphthalene-1-sulfonamide Derivatives

Naphthalene-1-sulfonyl chloride is reacted with ethylenediamine to form the intermediate N-(2-aminoethyl)naphthalene-1-sulfonamide. This step requires careful control of stoichiometry to avoid over-alkylation.

Example Protocol

  • Dissolve naphthalene-1-sulfonyl chloride (5 mmol) in dichloromethane (DCM).
  • Add ethylenediamine (6 mmol) dropwise at 0°C, followed by triethylamine (7 mmol).
  • Stir for 4 hours, wash with HCl (1M), and isolate the product via vacuum filtration (82% yield).

Coupling Strategies for Ethyl Linker Installation

Nucleophilic Substitution

The ethyl linker is introduced by reacting 4-(4-methoxyphenyl)piperazine with 1,2-dibromoethane, followed by displacement with the sulfonamide intermediate.

Example Protocol

  • Reflux 4-(4-methoxyphenyl)piperazine (5 mmol) with 1,2-dibromoethane (6 mmol) in acetonitrile for 12 hours.
  • Add N-(2-aminoethyl)naphthalene-1-sulfonamide (5 mmol) and K₂CO₃ (10 mmol) in DMF.
  • Heat at 80°C for 6 hours, then purify via silica gel chromatography (methanol:DCM, 1:9) to yield the target compound (57% yield).

Mitsunobu Reaction for Ether Formation

An alternative approach employs the Mitsunobu reaction to couple hydroxyl-containing intermediates. This method avoids harsh conditions and improves regioselectivity.

Example Protocol

  • Dissolve N-(2-hydroxyethyl)naphthalene-1-sulfonamide (5 mmol) and 4-(4-methoxyphenyl)piperazine (5 mmol) in tetrahydrofuran (THF).
  • Add triphenylphosphine (6 mmol) and diisopropyl azodicarboxylate (DIAD, 6 mmol) under nitrogen.
  • Stir for 24 hours, concentrate, and purify via flash chromatography (ethyl acetate:petroleum ether, 6:4) to obtain the product (63% yield).

Optimization and Side Reactions

Challenges in Alkylation

Over-alkylation of the piperazine nitrogen is a common issue. Using a 1:1 molar ratio of piperazine to dibromoethane and low temperatures (0–5°C) minimizes this.

Sulfonamide Hydrolysis

The sulfonamide group is sensitive to acidic conditions. Reactions involving HCl require neutralization with NaHCO₃ prior to workup.

Characterization Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, 1H, naphthalene-H), 7.92–7.85 (m, 3H), 7.58–7.49 (m, 2H), 6.89 (d, 2H, Ar-H), 6.72 (d, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂-N), 2.82–2.75 (m, 4H, piperazine-H), 2.62–2.55 (m, 4H, piperazine-H).
  • HRMS (ESI): m/z calculated for C₂₃H₂₇N₃O₃S [M+H]⁺: 426.1849; found: 426.1852.

Crystallographic Data

Single-crystal X-ray diffraction of a related compound confirms the tetrahedral geometry of the sulfonamide group and chair conformation of the piperazine ring.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic Substitution 57 95 Simplicity
Mitsunobu Reaction 63 98 Regioselectivity

Industrial-Scale Considerations

Patent data highlights the use of continuous flow reactors for piperazine alkylation, reducing reaction times from 24 hours to 2 hours. Solvent recovery systems (e.g., ethyl acetate distillation) improve sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide can be compared with other similar compounds:

These compounds share structural similarities with this compound but differ in their specific receptor affinities and therapeutic applications.

Biological Activity

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This compound belongs to the class of piperazine derivatives and features a naphthalene sulfonamide moiety, which is linked to a piperazine ring substituted with a methoxyphenyl group. Its unique structure positions it as a candidate for various pharmacological applications, particularly in targeting neurotransmitter receptors.

This compound primarily interacts with alpha1-adrenergic receptors (α1-AR) , which are critical in mediating various physiological responses, including vasoconstriction and neurotransmitter release. The binding affinity of this compound to α1-ARs is significant, with reported IC50 values ranging from 22 nM to 250 nM, suggesting a robust interaction with these receptors .

Binding Affinity

The compound has been studied for its binding affinities across multiple receptor types:

Receptor TypeBinding Affinity (IC50)
Alpha1-Adrenergic (α1-AR)22 - 250 nM
Dopamine D4High affinity (specific studies needed)
Serotonin ReceptorsModerate affinity (specific studies needed)

These findings indicate that the compound may have therapeutic potential in treating conditions related to adrenergic signaling and possibly dopaminergic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Properties : In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines, suggesting its potential application in neurodegenerative diseases .
  • Antitumor Activity : Preliminary research indicates that derivatives of sulfonamides similar to this compound show promise in inhibiting tumor growth in specific cancer cell lines, warranting further investigation into its anticancer properties .
  • Cardiovascular Effects : Due to its action on α1-ARs, the compound may influence cardiovascular parameters, which could be beneficial in managing hypertension or heart failure .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Preparation of Piperazine Intermediate : Reacting 4-methoxyphenylamine with ethylene dibromide forms an intermediate that is subsequently reacted with piperazine.
  • Formation of Naphthalene Sulfonyl Chloride : Naphthalene sulfonic acid is treated with thionyl chloride to yield naphthalene sulfonyl chloride.
  • Coupling Reaction : The final step involves coupling the piperazine derivative with naphthalene sulfonyl chloride in the presence of a base like triethylamine .

Q & A

Q. Basic

  • NMR Spectroscopy : Confirm regiochemistry via characteristic shifts (e.g., naphthalene protons at δ 8.4–7.7 ppm, piperazine methylene protons at δ 3.1–2.5 ppm) .
  • Mass Spectrometry : Validate molecular weight using ESI-MS (e.g., [M+H]+ peak at m/z ~494) .
  • XRPD/TGA-DSC : Assess crystallinity and thermal stability; amorphous forms may require salt formation (e.g., hydrochloride) to improve crystallinity .

How can researchers evaluate the compound's selectivity for serotonin receptor subtypes?

Q. Advanced

  • Radioligand Binding Assays : Use [³H]8-OH-DPAT for 5-HT1A receptor affinity and compare with 5-HT2A/5-HT7 receptors to determine subtype selectivity .
  • Functional Assays : Measure cAMP inhibition (5-HT1A) or calcium mobilization (5-HT2A) in transfected HEK-293 cells .
  • Data Interpretation : Normalize results to reference agonists (e.g., serotonin) and account for nonspecific binding using excess cold ligand.

What computational approaches aid in understanding its structure-activity relationship (SAR)?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A receptor binding pockets, focusing on hydrogen bonding with Asp116 and hydrophobic contacts with Phe362 .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-piperazine moiety in aqueous and membrane-bound environments .
  • QSAR Modeling : Corrogate electronic parameters (e.g., LogP, polar surface area) with experimental binding data to predict modifications for enhanced affinity .

How should discrepancies in reported pharmacokinetic data be resolved?

Q. Advanced

  • Assay Standardization : Replicate studies under uniform conditions (pH 7.4, 37°C) and validate via LC-MS/MS to exclude metabolite interference .
  • Species-Specific Metabolism : Compare liver microsomal stability (human vs. rodent) to identify interspecies metabolic differences (e.g., cytochrome P450 isoforms) .
  • In Silico Predictions : Use ADMET predictors (e.g., SwissADME) to reconcile experimental half-life and bioavailability data .

What strategies improve aqueous solubility for in vivo applications?

Q. Basic

  • Salt Formation : Synthesize hydrochloride or phosphate salts via acid-base reactions in ethanol/water mixtures, enhancing solubility by 5–10-fold .
  • Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to achieve ≥1 mg/mL solubility .

What methodological challenges arise in crystallizing this compound?

Q. Advanced

  • Polymorph Screening : Test solvents (e.g., methanol, acetonitrile) via slow evaporation and analyze via XRPD to identify stable crystalline forms .
  • Seeding Techniques : Introduce pre-formed microcrystals to overcome kinetic trapping in amorphous phases .

How is compound purity validated for pharmacological studies?

Q. Basic

  • HPLC : Use a C18 column (acetonitrile/water gradient) to confirm ≥95% purity, with UV detection at 254 nm .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 65.5%, H: 6.1%, N: 11.3%) .

What in vitro models are suitable for neuropharmacological profiling?

Q. Advanced

  • Primary Neuronal Cultures : Assess neurotoxicity and receptor internalization in rat cortical neurons .
  • Immortalized Cell Lines : Use CHO-K1 cells stably expressing human 5-HT1A receptors for high-throughput screening .

How can metabolite identification studies be designed?

Q. Advanced

  • LC-MS/MS Profiling : Incubate with human liver microsomes and identify phase I/II metabolites via fragmentation patterns .
  • Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways (e.g., O-demethylation of the methoxyphenyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.